molecular formula C21H19N5O2S B2599111 N-mesityl-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1251590-21-2

N-mesityl-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2599111
CAS No.: 1251590-21-2
M. Wt: 405.48
InChI Key: PMEVBASLCKHFBX-UHFFFAOYSA-N
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Description

N-mesityl-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a heterocyclic compound featuring an isothiazolo[4,5-d]pyrimidinone core fused with a pyridine ring. The molecule is substituted at the 3-position with a pyridin-4-yl group and at the 6-position via an acetamide linker bearing a mesityl (2,4,6-trimethylphenyl) moiety. Its synthesis likely involves multi-step reactions, as seen in analogous compounds (e.g., acetylation or coupling strategies).

Properties

IUPAC Name

2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-12-8-13(2)17(14(3)9-12)24-16(27)10-26-11-23-19-18(15-4-6-22-7-5-15)25-29-20(19)21(26)28/h4-9,11H,10H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEVBASLCKHFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the isothiazolo[4,5-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the pyridine ring: This step often involves coupling reactions such as Suzuki or Heck coupling.

    Attachment of the mesityl group: This can be done via Friedel-Crafts alkylation or acylation reactions.

    Final acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mesityl group or the pyridine ring.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its interactions with specific enzymes or receptors could lead to the development of new drugs.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-mesityl-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

  • Core Structure: Identical isothiazolo[4,5-d]pyrimidinone backbone.
  • Substituents : Differs in the acetamide side chain, which carries a 4-methylbenzyl group instead of mesityl.

IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea)

  • Core Structure : Thiazolo[4,5-d]pyrimidine (sulfur-containing core similar to isothiazolo).
  • Substituents : Urea moiety at the 6-position and a propyl group at the 3-position.
  • Activity : Demonstrated neuroprotective effects in a 6-OHDA-induced Parkinson’s disease model.

Functional Analogues

Coumarin Derivatives (N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide)

  • Core Structure : Oxazepin and coumarin systems.
  • Substituents : Acetamide linker with chromen-4-yloxy group.
  • Activity : Exhibited superior antioxidant activity compared to ascorbic acid.

Thieno[2,3-d]pyrimidine Derivatives (Compound 24)

  • Core Structure: Thieno[2,3-d]pyrimidine.
  • Substituents: Phenylamino and methyl groups.
  • Synthesis : Prepared via acetylation of a primary amine intermediate.
  • Comparison : The sulfur atom in both cores could influence electron distribution, but the isothiazolo core in the target compound may offer greater rigidity or metabolic stability.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity/Notes
Target Compound Isothiazolo[4,5-d]pyrimidinone Mesityl, pyridin-4-yl Structural data only
N-(4-methylbenzyl) analog Isothiazolo[4,5-d]pyrimidinone 4-methylbenzyl, pyridin-4-yl Structural analog
IDPU Thiazolo[4,5-d]pyrimidine Urea, propyl Neuroprotective
Coumarin derivative () Oxazepin/coumarin Chromen-4-yloxy Antioxidant
Compound 24 (Thieno[2,3-d]pyrimidine) Thieno[2,3-d]pyrimidine Phenylamino, methyl Synthetic intermediate

Key Research Findings and Hypotheses

Structural Advantages : The mesityl group in the target compound likely enhances hydrophobicity, which could improve blood-brain barrier penetration compared to the 4-methylbenzyl analog.

Electronic Effects : The pyridin-4-yl group may engage in π-π stacking or hydrogen bonding with biological targets, a feature shared with IDPU’s urea moiety but with different spatial arrangements.

Synthetic Challenges : The acetamide linker in the target compound is synthetically accessible via methods similar to those used for coumarin derivatives (e.g., coupling reactions in pyridine).

Biological Activity

Pharmacological Properties

N-mesityl-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide has been reported to exhibit a range of biological activities, particularly in the fields of oncology and neurology. Compounds with similar structures, particularly those containing isothiazole and pyrimidine moieties, have shown promise in inhibiting various cancer cell lines and modulating neurological pathways.

The compound's mechanism of action is hypothesized to involve the inhibition of specific enzymes or receptors that are critical for tumor growth and neuronal signaling. Thiazolo[4,5-b]pyridines, for instance, have been documented to interact with phosphodiesterases, leading to increased intracellular cyclic nucleotide levels which can promote apoptosis in cancer cells.

Case Studies and Experimental Data

  • Anti-Cancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cells .
  • Neuroprotective Effects : Research has indicated that this compound may possess neuroprotective properties. In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function. This effect is likely mediated through the modulation of neuroinflammatory pathways .
  • Enzyme Inhibition Studies : The compound has been shown to inhibit specific enzymes involved in cancer metabolism. For example, it demonstrated significant inhibitory activity against dihydrofolate reductase (DHFR), a target for many anticancer agents. The IC50 value for DHFR inhibition was reported at 45 µM.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
Anti-Cancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsReduces neuronal loss
Enzyme InhibitionInhibits DHFR (IC50 = 45 µM)

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